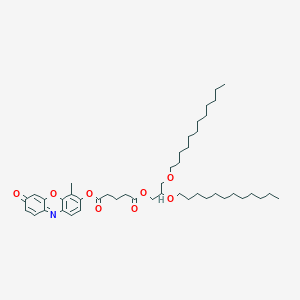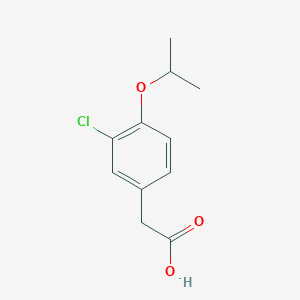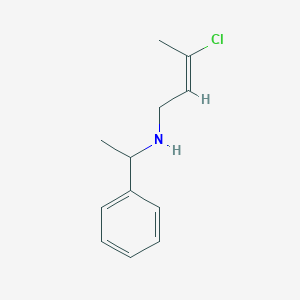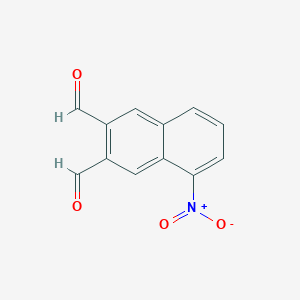
2-(2-Methylmorpholino)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-metilmorfolino)isonicotínico es un compuesto orgánico que pertenece a la clase de los ácidos isonicotínicos. Es un derivado de la piridina con un sustituyente de ácido carboxílico en la posición 4 y un grupo 2-metilmorfolino unido al átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-metilmorfolino)isonicotínico generalmente implica la reacción del ácido isonicotínico con 2-metilmorfolina en condiciones específicas. Un método común es hacer reaccionar el ácido isonicotínico con 2-metilmorfolina en presencia de un agente deshidratante como el cloruro de tionilo o el oxicloruro de fósforo. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de producción industrial
La producción industrial del ácido 2-(2-metilmorfolino)isonicotínico puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-metilmorfolino)isonicotínico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o aldehído.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo 2-metilmorfolino puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas, los tioles o los haluros se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Formación de N-óxidos.
Reducción: Formación de alcoholes o aldehídos.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 2-(2-metilmorfolino)isonicotínico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y la unión a receptores debido a su similitud estructural con moléculas biológicamente activas.
Industria: Se utiliza en el desarrollo de catalizadores y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-metilmorfolino)isonicotínico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Ácido isonicotínico: Un derivado más simple con un grupo ácido carboxílico en la posición 4 de la piridina.
Ácido nicotínico: Un isómero con el grupo ácido carboxílico en la posición 3.
Ácido picolínico: Un isómero con el grupo ácido carboxílico en la posición 2.
Singularidad
El ácido 2-(2-metilmorfolino)isonicotínico es único debido a la presencia del grupo 2-metilmorfolino, que le confiere propiedades químicas y biológicas distintas. Esta característica estructural puede mejorar su afinidad de unión a objetivos específicos y mejorar su solubilidad y estabilidad en comparación con otros derivados del ácido isonicotínico.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-(2-methylmorpholin-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8-7-13(4-5-16-8)10-6-9(11(14)15)2-3-12-10/h2-3,6,8H,4-5,7H2,1H3,(H,14,15) |
Clave InChI |
OHKHOZMYPXKQMG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCO1)C2=NC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)

![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)

![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)

![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12049749.png)
![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)

